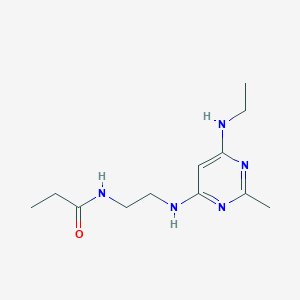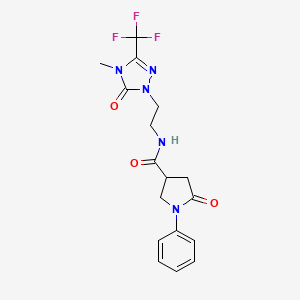
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide" is a complex molecule that may be related to various research areas, including medicinal chemistry and agrochemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, biological activity, and molecular properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful consideration of regioselectivity and reaction conditions. For instance, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides involves an in vitro mycelia growth inhibition assay to test their antifungal activity . Similarly, the synthesis of 4,5-dihydro-3H-1,4,8b-triazaacenaphthylen-3-one derivatives is achieved through regioselective chlorination and condensation reactions, indicating a method that could potentially be adapted for the synthesis of the compound . The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide also provides a relevant example of a multi-step synthesis involving triazole ester and ethylene diamine, which could inform the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds reveals important conformational and bonding characteristics. For example, the pyrrolidine ring in 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide exhibits an envelope conformation, and molecules are connected into infinite chains via hydrogen bonding . This information could be useful in predicting the conformation and intermolecular interactions of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are characterized by specific conditions that ensure high yields and desired selectivity. The reaction conditions for the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, such as temperature and reaction time, are optimized to achieve an 88% yield . These details could be crucial for developing a synthesis route for the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures can provide insights into the behavior of the compound . For instance, the antifungal activity of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and their structure-activity relationships suggest that small changes in the molecular structure can significantly impact biological activity . This could imply that the target compound may also exhibit biological activity that is highly dependent on its precise structure.
Applications De Recherche Scientifique
Antimicrobial Activities
Research has demonstrated the antimicrobial potential of compounds structurally related to the specified chemical, highlighting their efficacy against a range of bacterial and fungal pathogens. For instance, derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against organisms like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).
Anti-HIV Properties
Certain carboxamide derivatives have been identified as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, showcasing the chemical's relevance in antiviral research. The structural configuration of these compounds contributes to their potential therapeutic applications (Tamazyan et al., 2007).
Modulation of Transcription Factors
The chemical has been part of studies exploring inhibitors for NF-kappaB and AP-1 transcription factors. These factors are crucial in the regulation of inflammatory and immune responses, indicating the compound's potential in treating related conditions (Palanki et al., 2000).
Synthesis Methodologies
Advanced synthesis methods have been developed to create derivatives of this compound, contributing significantly to medicinal chemistry. These methodologies facilitate the exploration of its broader applications, including the development of novel pharmaceuticals (Črček et al., 2012).
Exploration of Derivatives
Researchers have synthesized and evaluated numerous derivatives for their potential in various therapeutic areas, such as anticancer and anti-inflammatory applications. This includes studies on the structural relationships and biological activities of these derivatives, further underscoring the compound's versatility and potential in drug discovery (Butler et al., 2013).
Propriétés
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O3/c1-23-15(17(18,19)20)22-25(16(23)28)8-7-21-14(27)11-9-13(26)24(10-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIJZYFAKLUKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


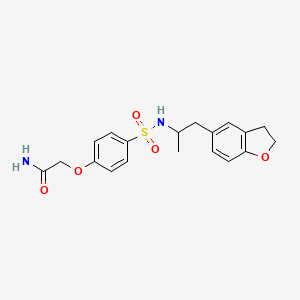
![2-[2-[4-[3-[4-(1-Adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2518514.png)
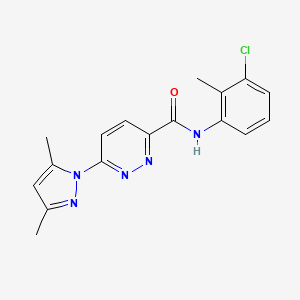
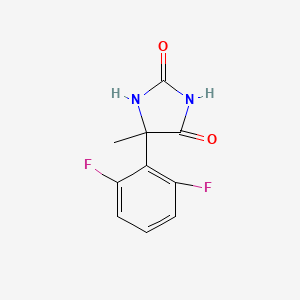
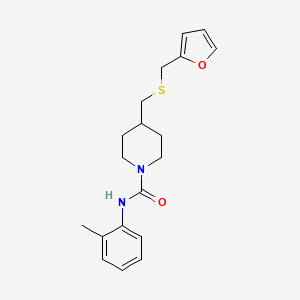

![1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2518524.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2518525.png)
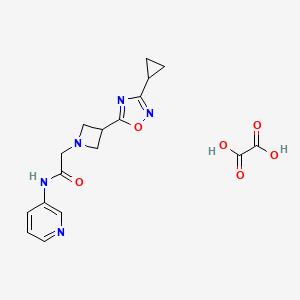
![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0^{3,7}]trideca-1(13),9,11-triene hydrochloride](/img/structure/B2518531.png)

